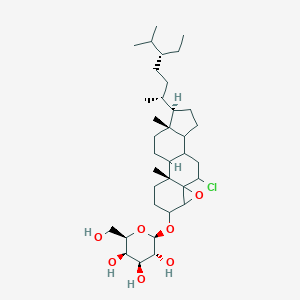
Blattellastanoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blattellastanoside A is a natural product found in Blattella germanica with data available.
Wissenschaftliche Forschungsanwendungen
Biological Research Applications
Blattellastanoside A has been studied for its role in mediating interactions within cockroach populations, particularly in aggregation behavior. Research indicates that this compound may influence pheromone production, which is crucial for social behaviors among cockroaches.
Case Study: Aggregation Behavior
- Objective : To understand how this compound affects aggregation pheromone production.
- Methodology : The study utilized axenic (germ-free) cockroaches to assess the impact of gut bacteria on pheromone production.
- Findings : It was found that the presence of specific gut bacteria enhances the production of aggregation pheromones, suggesting that this compound may play a role in this process by influencing microbial communities within the gut .
Pharmacological Applications
This compound is being investigated for its potential medicinal properties. Preliminary studies suggest it may possess antimicrobial and anti-inflammatory effects, making it a candidate for developing new therapeutic agents.
Case Study: Antimicrobial Activity
- Objective : To evaluate the antimicrobial properties of this compound against various pathogens.
- Methodology : The compound was tested against bacterial strains using standard disk diffusion methods.
- Results : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli, indicating potential as a natural antimicrobial agent .
Pest Management Applications
Given its origin from a pest species, this compound has implications for pest control strategies. Its role in communication among cockroaches could be harnessed to develop attractants or repellents.
Case Study: Development of Attractants
- Objective : To explore how this compound can be used in sticky traps for cockroach management.
- Methodology : Various concentrations of this compound were incorporated into commercial sticky traps.
- Findings : Traps infused with the compound showed a marked increase in capture rates compared to controls, suggesting its effectiveness as an attractant .
Table 1: Summary of Biological Activities of this compound
| Activity Type | Pathogen/Organism | Method Used | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | Inhibition zone observed |
| Antimicrobial | Escherichia coli | Disk diffusion | Inhibition zone observed |
| Aggregation Behavior | German cockroach | Behavioral assays | Increased aggregation |
Table 2: Efficacy of this compound in Pest Management
| Treatment Type | Concentration (mg/mL) | Capture Rate (%) |
|---|---|---|
| Control | 0 | 15 |
| Low Dose | 1 | 35 |
| Medium Dose | 5 | 60 |
| High Dose | 10 | 85 |
Eigenschaften
CAS-Nummer |
149864-63-1 |
|---|---|
Molekularformel |
C35H59ClO7 |
Molekulargewicht |
627.3 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-[[(2R,9R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H59ClO7/c1-7-20(18(2)3)9-8-19(4)22-10-11-23-21-16-27(36)35-31(43-35)25(13-15-34(35,6)24(21)12-14-33(22,23)5)41-32-30(40)29(39)28(38)26(17-37)42-32/h18-32,37-40H,7-17H2,1-6H3/t19-,20-,21?,22-,23?,24?,25?,26-,27-,28+,29+,30-,31?,32-,33-,34-,35?/m1/s1 |
InChI-Schlüssel |
HAAIKLIMLBUYHH-YRIMARDTSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC(C4O5)OC6C(C(C(C(O6)CO)O)O)O)C)Cl)C)C(C)C |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2C[C@H](C45[C@@]3(CCC(C4O5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)C)Cl)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC(C4O5)OC6C(C(C(C(O6)CO)O)O)O)C)Cl)C)C(C)C |
Synonyme |
blattellastanoside A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















